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Introduction
ZK112993, also known as Onapristone, is a potent and selective progesterone receptor (PR)

antagonist.[1] It is a synthetic steroid that binds to the progesterone receptor, thereby inhibiting

the biological effects of progesterone.[2] Onapristone has been investigated for its therapeutic

potential in a variety of hormone-dependent diseases, including breast cancer, endometrial

cancer, ovarian cancer, and endometriosis.[3][4] These application notes provide a

comprehensive overview of ZK112993's mechanism of action, quantitative data from key

studies, and detailed protocols for its application in preclinical research.

Mechanism of Action
Onapristone is classified as a Type I progesterone receptor antagonist.[3][5] Its primary

mechanism of action involves binding to the progesterone receptor and preventing the

conformational changes necessary for receptor activation.[3] Unlike progesterone agonists,

which induce a conformational change that promotes receptor dimerization, DNA binding, and

recruitment of coactivators, Onapristone binding leads to an inactive receptor conformation.[5]

This prevents the PR from binding to progesterone response elements (PREs) on the DNA,

thereby inhibiting the transcription of progesterone-responsive genes that are involved in cell

proliferation and survival.[3]
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The following tables summarize key quantitative data from preclinical and clinical studies

involving Onapristone (ZK112993).

Table 1: In Vitro Efficacy of Onapristone in Breast Cancer Cell Lines[6]

Cell Line
Receptor
Status

Treatment
Growth
Inhibition (%)

Cell Cycle
Arrest

T47-D ER+, PR+ Onapristone 39%
G0/G1 phase

accumulation

SK-BR-3 ER-, PR+ Onapristone 17%
G0/G1 phase

accumulation

MDA-MB-231 ER-, PR- Onapristone No inhibition Not applicable

Table 2: Clinical Efficacy of Onapristone in Breast Cancer

Study
Population

Treatment
Regimen

Overall
Response
Rate (ORR)

Clinical
Benefit Rate
(CBR)

Reference

Locally advanced

or elderly primary

breast cancer

100 mg/day

Onapristone

56% (Partial

Response)
67% [7]

Tamoxifen-

resistant

metastatic breast

cancer

Onapristone ER 25% 50% [8]

Table 3: Clinical Efficacy of Onapristone in Gynecological Cancers (Phase I/II Trials)
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Cancer Type Treatment Regimen
Clinical Benefit
Rate (CBR) at ≥24
weeks

Reference

Endometrial

Carcinoma

Onapristone ER (10-

50 mg BID)

Observed in 9 of 52

patients (across all

cancer types)

[3][9]

Ovarian Cancer
Onapristone ER (10-

50 mg BID)

Observed in 9 of 52

patients (across all

cancer types)

[3][9]

Recurrent Granulosa

Cell Ovarian Cancer

50 mg Onapristone

ER BID

17% (in heavily pre-

treated patients)
[8]

Table 4: Pharmacokinetic Parameters of Onapristone Extended-Release (ER) Formulation[10]

Dose Mean AUC0-24h (ng*hr/mL) CV%

10 mg 14610 40

20 mg 29870 25

30 mg 39470 18

40 mg 56000 27

50 mg 72090 15

Experimental Protocols
Cell-Based Assays
This protocol is designed to assess the anti-proliferative effects of Onapristone on breast

cancer cell lines.
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Breast cancer cell lines (e.g., T47-D, SK-BR-3, MDA-MB-231)[6]

Complete growth medium (specific to cell line)

Onapristone (ZK112993)

Vehicle control (e.g., DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well plates

Microplate reader

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete growth medium.

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2

to allow for cell attachment.

Treatment: Prepare serial dilutions of Onapristone in complete growth medium. Remove the

medium from the wells and add 100 µL of the Onapristone dilutions (e.g., 0.01, 0.1, 1, 10,

100 µM) or vehicle control.

Incubation: Incubate the plate for 48-72 hours.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4

hours at 37°C until formazan crystals are visible.

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each

well. Mix gently to dissolve the formazan crystals.

Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

This protocol is to determine the effect of Onapristone on the expression of key cell cycle

regulatory proteins.

Materials:

Treated cell lysates (from a separate experiment where cells are treated with Onapristone)

Protein extraction buffer

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., anti-Cyclin D1, anti-β-actin)[11][12]

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Protein Extraction and Quantification: Lyse the treated cells and quantify the protein

concentration using a BCA assay.

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run

until adequate separation is achieved.

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-

Cyclin D1) overnight at 4°C.

Washing: Wash the membrane three times with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Wash the membrane three times with TBST.

Detection: Add the chemiluminescent substrate and capture the signal using an imaging

system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Animal Models
This protocol describes the use of a nude mouse xenograft model to evaluate the in vivo anti-

tumor activity of Onapristone.
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Immunodeficient mice (e.g., nude mice)

Breast cancer cells (e.g., T47-D, MCF-7)[13][14]

Matrigel (optional)

Onapristone (ZK112993)

Vehicle for in vivo administration

Calipers for tumor measurement

Protocol:

Cell Preparation: Culture the breast cancer cells and harvest them during the exponential

growth phase. Resuspend the cells in sterile PBS or medium, with or without Matrigel.

Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of

each mouse.

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors

reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control

groups.

Treatment: Administer Onapristone (e.g., daily oral gavage) or vehicle to the respective

groups. Dosing will depend on the specific study design.

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor

volume. Monitor the body weight of the animals as a measure of toxicity.

Endpoint: At the end of the study (based on tumor size limits or a predefined time point),

euthanize the animals, and excise the tumors for further analysis (e.g., histology, Western

blot).

This protocol outlines the creation of a rat model of endometriosis to study the efficacy of

Onapristone.[15][16]

Materials:
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Female Sprague-Dawley or Wistar rats

Surgical instruments

Sutures

Onapristone (ZK112993)

Vehicle for in vivo administration

Protocol:

Surgical Induction: Anesthetize a donor rat and perform a laparotomy to expose the uterine

horns. Excise a segment of the uterine horn and place it in sterile saline.

Implantation: In a recipient rat under anesthesia, make a small incision in the abdominal wall.

Suture small pieces of the donor uterine tissue (e.g., 5x5 mm) to the peritoneal wall or other

desired locations.

Post-operative Care: Close the incision and provide appropriate post-operative care,

including analgesics.

Lesion Development: Allow several weeks for the endometriotic lesions to establish and

grow.

Treatment: Randomize the rats into treatment and control groups and administer

Onapristone or vehicle for a defined period.

Evaluation: At the end of the treatment period, euthanize the rats and surgically expose the

abdominal cavity. Measure the size and number of endometriotic lesions. The lesions can be

excised for histological analysis.

Disclaimer
These protocols are intended as a general guide and may require optimization for specific

experimental conditions and research questions. It is essential to consult original research

articles and adhere to all applicable laboratory safety and animal welfare regulations. The

development of Onapristone was previously halted due to concerns about liver function
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abnormalities in some patients.[7] An extended-release formulation was later developed to

mitigate this risk.[7] Researchers should be aware of this historical context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ClinicalTrials.gov [clinicaltrials.gov]

2. Facebook [cancer.gov]

3. Phase I study of onapristone, a type I antiprogestin, in female patients with previously
treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One
[journals.plos.org]

4. scivisionpub.com [scivisionpub.com]

5. Phase I study of onapristone, a type I antiprogestin, in female patients with previously
treated recurrent or metastatic progesterone receptor-expressing cancers - PMC
[pmc.ncbi.nlm.nih.gov]

6. Effect of onapristone and medroxyprogesterone acetate on the proliferation and hormone
receptor concentration of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an
Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

8. targetedonc.com [targetedonc.com]

9. Phase I study of onapristone, a type I antiprogestin, in female patients with previously
treated recurrent or metastatic progesterone receptor-expressing cancers - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. ascopubs.org [ascopubs.org]

11. Evaluation of Cyclin D1 expression by western blotting methods and
immunohistochemistry in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

12. jbuon.com [jbuon.com]

13. Effect of antiprogestins and tamoxifen on growth inhibition of MCF-7 human breast
cancer cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7497701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497701/
https://www.benchchem.com/product/b1684393?utm_src=pdf-custom-synthesis
https://clinicaltrials.gov/study/NCT02052128
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2019-03137
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0204973
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0204973
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0204973
https://www.scivisionpub.com/pdfs/future-directions-to-explore-to-develop-ideal-anticancer-progesterone-receptor-modulators-3151.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6179222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6179222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6179222/
https://pubmed.ncbi.nlm.nih.gov/8499339/
https://pubmed.ncbi.nlm.nih.gov/8499339/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497701/
https://www.targetedonc.com/view/onapristone-trial-evaluates-response-rates-in-progesterone-receptor
https://pubmed.ncbi.nlm.nih.gov/30304013/
https://pubmed.ncbi.nlm.nih.gov/30304013/
https://pubmed.ncbi.nlm.nih.gov/30304013/
https://ascopubs.org/doi/10.1200/JCO.2016.34.15_suppl.e14099
https://pubmed.ncbi.nlm.nih.gov/34076995/
https://pubmed.ncbi.nlm.nih.gov/34076995/
https://jbuon.com/archive/26-2-475.pdf
https://pubmed.ncbi.nlm.nih.gov/9696393/
https://pubmed.ncbi.nlm.nih.gov/9696393/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. T-47D Xenograft Model - Altogen Labs [altogenlabs.com]

15. researchgate.net [researchgate.net]

16. Studies on the surgical induction of endometriosis in the rat - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [ZK112993 (Onapristone) Application Notes and
Protocols for Oncological and Gynecological Research]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1684393#zk112993-for-specific-
disease-research-application]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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